Cas no 946346-94-7 (5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate)

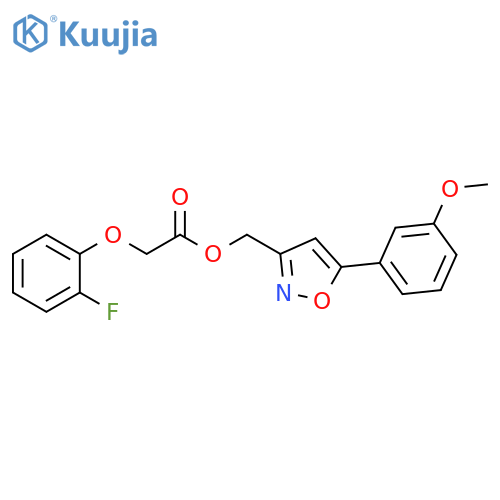

946346-94-7 structure

商品名:5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate

5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate 化学的及び物理的性質

名前と識別子

-

- 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate

- [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate

- (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate

- 946346-94-7

- AKOS024652883

- F2496-0605

-

- インチ: 1S/C19H16FNO5/c1-23-15-6-4-5-13(9-15)18-10-14(21-26-18)11-25-19(22)12-24-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3

- InChIKey: GFECVYFPGFTSJL-UHFFFAOYSA-N

- ほほえんだ: C(OCC1C=C(C2=CC=CC(OC)=C2)ON=1)(=O)COC1=CC=CC=C1F

計算された属性

- せいみつぶんしりょう: 357.10125077g/mol

- どういたいしつりょう: 357.10125077g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 452

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 70.8Ų

5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2496-0605-5mg |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-75mg |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-15mg |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-5μmol |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-10μmol |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-20mg |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-30mg |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-2μmol |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-20μmol |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2496-0605-50mg |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |

946346-94-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

946346-94-7 (5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate) 関連製品

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量